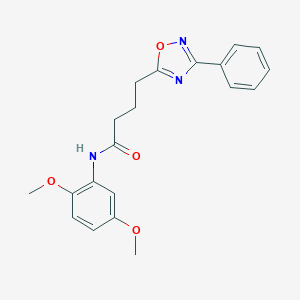![molecular formula C21H17N5O3S2 B277586 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as OTS964, is a novel and potent inhibitor of the serine/threonine kinase, TOPK (T-LAK cell-originated protein kinase). TOPK is a promising target for cancer therapy due to its overexpression in various types of cancers and its role in promoting tumorigenesis, invasion, and metastasis.
Wirkmechanismus
OTS964 inhibits the activity of TOPK by binding to its ATP-binding site. TOPK is a protein kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression of TOPK has been linked to the development and progression of various types of cancers. Inhibition of TOPK by OTS964 leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
OTS964 has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. OTS964 has minimal toxicity to normal cells and tissues. It has also been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
OTS964 is a potent and selective inhibitor of TOPK, making it a valuable tool for studying the role of TOPK in cancer biology. However, it is important to note that OTS964 has poor solubility in water, which can limit its use in some experiments. In addition, OTS964 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the study of OTS964. First, more preclinical studies are needed to further investigate the anti-cancer properties of OTS964 in various types of cancers. Second, the development of more soluble analogs of OTS964 could expand its use in experiments. Third, clinical trials are needed to evaluate the safety and efficacy of OTS964 in humans. Fourth, the combination of OTS964 with other anti-cancer therapies, such as chemotherapy and immunotherapy, could enhance its anti-cancer effects. Finally, the identification of biomarkers that predict the response to OTS964 could improve patient selection for treatment.
Synthesemethoden
OTS964 was first synthesized by researchers at the University of Tokyo in 2012. The synthesis involves the reaction of 2-mercapto-1,3,4-thiadiazole with 2-oxo-2-phenylethyl bromide to form 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazole. This intermediate is then reacted with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid to form OTS964.
Wissenschaftliche Forschungsanwendungen
OTS964 has been extensively studied for its anti-cancer properties. It has shown promising results in preclinical studies in various types of cancers, including breast, lung, colorectal, and pancreatic cancer. OTS964 has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C21H17N5O3S2 |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
3-(4-oxoquinazolin-3-yl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C21H17N5O3S2/c27-17(14-6-2-1-3-7-14)12-30-21-25-24-20(31-21)23-18(28)10-11-26-13-22-16-9-5-4-8-15(16)19(26)29/h1-9,13H,10-12H2,(H,23,24,28) |
InChI-Schlüssel |
RPHPNLGCJWRCOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277517.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
